molecular formula C13H14N4O3S B2505626 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 952965-95-6

2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2505626
CAS No.: 952965-95-6
M. Wt: 306.34
InChI Key: DEQZOEJLKLFXJU-UHFFFAOYSA-N
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Description

2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a methylisoxazole moiety[_{{{CITATION{{{_1{Synthesis and pharmacological evaluation of newer thiazolo 3,2-a ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazolo[3,2-a]pyrimidine core[_{{{CITATION{{{1{Synthesis and pharmacological evaluation of newer thiazolo 3,2-a .... One common approach is the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes under specific conditions[{{{CITATION{{{2{Synthesis and Structure of Thiazolopyrimidine Derivatives](https://link.springer.com/article/10.1134/S1070428020060044). The reaction conditions often include the use of isopropyl alcohol as a solvent and ultrasonic activation to enhance the reaction efficiency[{{{CITATION{{{_2{Synthesis and Structure of Thiazolopyrimidine Derivatives](https://link.springer.com/article/10.1134/S1070428020060044).

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthesis and pharmacological evaluation of newer thiazolo 3,2-a ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in various assays, showing potential anti-inflammatory and antinociceptive properties[_{{{CITATION{{{_1{Synthesis and pharmacological evaluation of newer thiazolo 3,2-a ....

  • Medicine: Research is ongoing to evaluate its therapeutic potential in treating various diseases, including inflammation and pain.

  • Industry: Its unique chemical structure makes it a candidate for use in the development of new materials and pharmaceuticals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways involved in inflammatory and pain responses. Further research is needed to elucidate the precise molecular interactions and pathways.

Comparison with Similar Compounds

  • Thiazolo[3,2-a]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their anti-inflammatory and antinociceptive properties[_{{{CITATION{{{_1{Synthesis and pharmacological evaluation of newer thiazolo 3,2-a ....

  • Indole derivatives: These compounds also exhibit a range of biological activities and have been explored for their therapeutic potential.

Uniqueness: 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(5-methylisoxazol-3-yl)acetamide stands out due to its unique combination of the thiazolo[3,2-a]pyrimidine and methylisoxazole moieties, which may contribute to its distinct biological activities.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-7-3-12(19)17-9(6-21-13(17)14-7)5-11(18)15-10-4-8(2)20-16-10/h3-4,9H,5-6H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQZOEJLKLFXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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